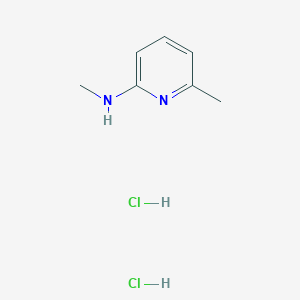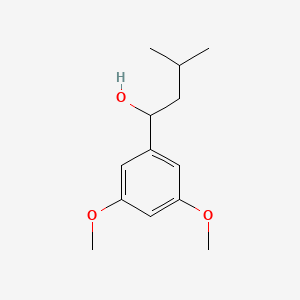
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzenemethanol, featuring two methoxy groups at the 3 and 5 positions of the benzene ring and an alpha-(2-methylpropyl) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.
Reduction: The major product is 3,5-dimethoxy-alpha-(2-methylpropyl)benzene.
Substitution: Products depend on the electrophile used, such as nitro, halogen, or alkyl groups.
科学研究应用
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用机制
The mechanism of action of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- involves its interaction with specific molecular targets. The methoxy groups and the alpha-(2-methylpropyl) substituent play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzenemethanol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Benzenemethanol, alpha-methyl-: Lacks the methoxy groups and the alpha-(2-methylpropyl) substituent.
Benzenemethanol, alpha-propyl-: Contains a propyl group instead of the alpha-(2-methylpropyl) substituent.
Uniqueness
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is unique due to the presence of both methoxy groups and the alpha-(2-methylpropyl) substituent
属性
CAS 编号 |
55030-14-3 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-(3,5-dimethoxyphenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20O3/c1-9(2)5-13(14)10-6-11(15-3)8-12(7-10)16-4/h6-9,13-14H,5H2,1-4H3 |
InChI 键 |
VPSDZUQXYSKOSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C1=CC(=CC(=C1)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)
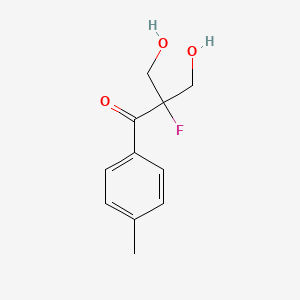
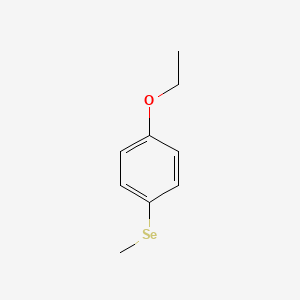
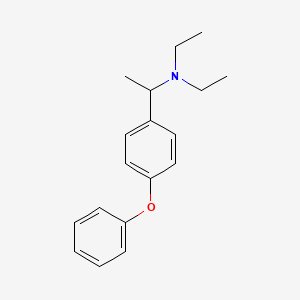

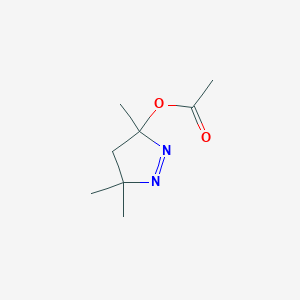
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
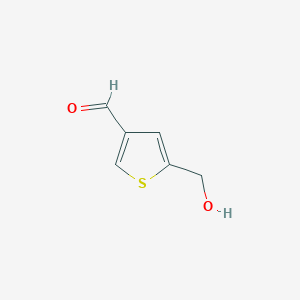
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
